Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate
Overview
Description
“Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate” is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of propanoic acid, with a dimethylamino phenyl group and an acetamido group attached to the carbon chain .
Synthesis Analysis
The synthesis of a similar compound, methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol . This process is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the mentioned compound in a good yield via a metal and additive-free procedure .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 128 - 129 degrees Celsius . Its molecular weight is 264.32 g/mol .
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate exhibit antimicrobial properties. For example, pyrazole derivatives containing the dimethylamino phenyl moiety were synthesized and demonstrated antibacterial and antifungal activities. The structures of these compounds were confirmed through elemental analysis, IR, and 1H NMR (Swarnkar, Ameta, & Vyas, 2014).
Fluorescent Material Synthesis
This compound also plays a role in the synthesis of fluorescent materials. For instance, it was used in the atom transfer radical polymerization (ATRP) of styrene, leading to the creation of polystyrene with strong green-light emission. This fluorescence was affected by the interaction with different metal cations, particularly Ag+, Cu2+, and Fe3+ (Zhou et al., 2014).
Safety and Hazards
The safety information for “Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 2-acetamido-3-[4-(dimethylamino)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-8,13H,9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFBTMWOSFKWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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